

# Shikonin's Impact on the Tumor Microenvironment and Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Shikokianin |           |
| Cat. No.:            | B15593788   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Shikonin, a potent naphthoquinone compound extracted from the dried roots of Lithospermum erythrorhizon, has a long history in traditional medicine for its anti-inflammatory properties.[1][2] In recent decades, extensive research has highlighted its significant anti-cancer activities, targeting multiple facets of tumor progression.[2][3] Cancer is not merely a mass of proliferating malignant cells but a complex ecosystem known as the tumor microenvironment (TME). The TME, comprising immune cells, fibroblasts, endothelial cells, and the extracellular matrix (ECM), engages in a dynamic interplay with cancer cells, critically influencing their growth, invasion, and response to therapy. Two key processes governed by the TME are angiogenesis—the formation of new blood vessels to supply nutrients to the tumor—and the modulation of the host immune response.

Shikonin has emerged as a compound of interest due to its ability to disrupt these crucial support systems for cancer. It exerts a multi-targeted effect, simultaneously inhibiting tumor angiogenesis and reprogramming the immunosuppressive TME.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms through which shikonin impacts the TME and angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.



#### **Shikonin's Effect on Angiogenesis**

Angiogenesis is a critical process for tumor growth and metastasis, providing essential oxygen and nutrients.[3][6] Shikonin has been shown to be a novel and potent inhibitor of angiogenesis, acting through multiple signaling pathways to disrupt the formation and remodeling of tumor blood vessels.[3][7]

#### **Inhibition of Pro-Angiogenic Signaling Pathways**

Shikonin's anti-angiogenic effects are mediated by its interference with several key signaling cascades:

- VEGF/VEGFR and Tie2 Signaling: Vascular Endothelial Growth Factor (VEGF) is a pivotal driver of angiogenesis.[3] Shikonin and its derivatives can inhibit angiogenesis by suppressing the phosphorylation of VEGF Receptor 2 (VEGFR2) and Tie2, which are critical receptor tyrosine kinases on endothelial cells.[3][8] This inhibition occurs in an ATP-non-competitive manner, suggesting a unique mechanism of action.[8] By blocking these receptors, Shikonin effectively halts the downstream signaling required for endothelial cell proliferation and migration.[7][8] Furthermore, it significantly reduces the expression and secretion of VEGF-A and VEGF-C from cancer cells.[6]
- HIF-1α/NF-κB Axis: Under hypoxic conditions typical of the TME, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of proangiogenic genes, including VEGF.[9] Shikonin has been shown to inhibit the synthesis of the HIF-1α protein, thereby downregulating its target genes.[3][9] This effect is partly mediated through the inhibition of the NF-κB pathway, which acts upstream of HIF-1α expression in lymphatic endothelial cells.[10][11] By disrupting the NF-κB/HIF-1α axis, shikonin curtails the cell's adaptive response to hypoxia, a key driver of angiogenesis.[10] [11][12]
- PI3K/Akt/mTOR and MAPK/ERK Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. Shikonin inhibits the PI3K/Akt signaling pathway, which in turn can prevent the activation of downstream targets like HIF-1α.[3][9] Additionally, Shikonin has been shown to repress the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), another critical pathway in endothelial cell function and angiogenesis.[8]
   [13]





Click to download full resolution via product page

Caption: Shikonin's multi-target inhibition of pro-angiogenic signaling pathways.

## **Quantitative Data on Anti-Angiogenic Effects**

The following table summarizes the quantitative effects of shikonin on key markers and processes related to angiogenesis as reported in various studies.



| Parameter/Ass<br>ay             | Cell<br>Line/Model          | Shikonin<br>Concentration   | Observed<br>Effect                                                             | Reference |
|---------------------------------|-----------------------------|-----------------------------|--------------------------------------------------------------------------------|-----------|
| Cell Adhesion to<br>ECM         | A549 (Lung<br>Cancer)       | < 2.0 μM                    | Significant dosedependent suppression of adhesion.                             | [13]      |
| Cell Invasion & Migration       | A549 (Lung<br>Cancer)       | < 2.0 μM                    | Significant dose-<br>dependent<br>suppression of<br>invasion and<br>migration. | [13]      |
| Integrin β1<br>Expression       | A549 (Lung<br>Cancer)       | < 2.0 μM                    | Dose-dependent reduction in mRNA and protein levels.                           | [13]      |
| ERK1/2<br>Phosphorylation       | A549 (Lung<br>Cancer)       | < 2.0 μM                    | Repressed phosphorylation of ERK1/2.                                           | [13]      |
| VEGF-A &<br>VEGF-C<br>Secretion | SCC-4, SAS<br>(Oral Cancer) | Not specified               | Significantly inhibited secretion into culture supernatant.                    | [6]       |
| HIF-1α mRNA<br>Level            | HMVEC-dLy<br>(Lymphatic)    | Not specified               | 0.38-fold decrease compared to control.                                        | [11]      |
| Cord Formation                  | HMVEC-dLy<br>(Lymphatic)    | Non-toxic<br>concentrations | Significantly inhibited in a dose- and time-dependent manner.                  | [10]      |



| HIF-1α Protein<br>Expression | Sepsis mouse<br>model | 12.5 & 50 mg/kg | Significantly downregulated in lung tissue.       | [12] |
|------------------------------|-----------------------|-----------------|---------------------------------------------------|------|
| VEGF Protein<br>Expression   | Sepsis mouse<br>model | 12.5 & 50 mg/kg | Significantly<br>downregulated in<br>lung tissue. | [12] |

#### **Key Experimental Protocols for Angiogenesis Assays**

Endothelial Cell Tube Formation Assay (on Matrigel)

This assay is a cornerstone for assessing in vitro angiogenesis, evaluating the ability of endothelial cells to form capillary-like structures.

- Preparation: Thaw Matrigel (e.g., Corning® Matrigel® Basement Membrane Matrix) on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 μL of Matrigel to each well of a pre-chilled 96-well plate.
- Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.
- Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells, HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10<sup>4</sup> cells per well onto the surface of the solidified Matrigel.
- Treatment: Immediately after seeding, add various non-toxic concentrations of shikonin (or vehicle control, typically DMSO) to the respective wells.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours. The incubation time should be optimized based on the cell type.
- Imaging & Analysis: Following incubation, visualize the formation of tube-like networks using an inverted light microscope. Capture images and quantify angiogenic activity by measuring parameters such as the total tube length, number of nodes (junctions), and number of branches using software like ImageJ with the Angiogenesis Analyzer plugin.[10][14]





Click to download full resolution via product page

**Caption:** Standard experimental workflow for an in vitro tube formation assay.

# Modulation of the Tumor Microenvironment (TME) by Shikonin

The TME is a complex network that can either restrain or promote tumor growth. Shikonin has been shown to favorably alter the TME by modulating immune cell populations, degrading the extracellular matrix, and targeting cancer stem cells.



#### **Impact on Immune Cell Populations**

Shikonin can reprogram the immunosuppressive TME into an immune-supportive one.

- Tumor-Associated Macrophages (TAMs): TAMs often exhibit an M2-like phenotype, which is anti-inflammatory and promotes tumor growth, angiogenesis, and immune suppression.[15] Shikonin has been shown to reduce the M2 macrophage population in ovarian cancer.[16] [17] The mechanism involves inhibiting the production of tumor-derived exosomes.[16][17] These exosomes can carry signaling molecules like Galectin-3, which, upon uptake by macrophages, activate the β-catenin pathway to induce M2 polarization.[16][17][18] By blocking this communication, shikonin prevents the education of macrophages towards a pro-tumoral phenotype.[16]
- T-Lymphocytes and Dendritic Cells (DCs): A robust anti-tumor response relies on cytotoxic T-lymphocytes (CD8+ T cells). In vivo studies have shown that shikonin treatment can increase the proportion of CD8+ T cells while reducing regulatory T cells (Tregs) in the spleen of tumor-bearing mice.[19][20] Shikonin can also induce immunogenic cell death (ICD) in cancer cells.[21] This process leads to the release of damage-associated molecular patterns (DAMPs), which act as signals to recruit and mature dendritic cells (DCs), the primary antigen-presenting cells responsible for initiating a T-cell-driven anti-tumor immune response.[21]





Click to download full resolution via product page

**Caption:** Shikonin disrupts exosome-mediated M2 macrophage polarization.



#### Effects on the Extracellular Matrix (ECM) and Metastasis

Metastasis involves the degradation of the ECM to allow cancer cells to invade surrounding tissues. Shikonin inhibits this process by:

- Downregulating Matrix Metalloproteinases (MMPs): Shikonin treatment has been shown to decrease the expression and activity of MMP-2 and MMP-9, key enzymes responsible for degrading the ECM.[6][22][23]
- Inhibiting Cell Adhesion and EMT: Shikonin can attenuate cancer cell adhesion to the ECM by downregulating the expression of integrin β1.[13] It also suppresses the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[24][25] In bladder cancer, this is achieved by inhibiting the Na+/H+ exchanger 1 (NHE1).[25]

#### **Targeting Cancer Stem Cells (CSCs)**

CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance. Shikonin has demonstrated the ability to specifically target these cells by inhibiting their viability, proliferation, migration, and invasion.[26][27] It can also reverse drug resistance in CSCs by suppressing the expression of drug efflux pumps like ABCG2.[26][27]

#### **Quantitative Data on TME Modulation**

The table below summarizes key quantitative findings on shikonin's effects on the TME.



| Parameter/Ass<br>ay                 | Cell<br>Line/Model          | Shikonin<br>Concentration   | Observed<br>Effect                                                                  | Reference |
|-------------------------------------|-----------------------------|-----------------------------|-------------------------------------------------------------------------------------|-----------|
| M2 Macrophage<br>Polarization       | THP-1<br>(Macrophage)       | 5 μM (on OC<br>cells)       | Exosomes from SK-treated cancer cells reduced M2 polarization compared to controls. | [17]      |
| IL-10 Production<br>(M2 marker)     | THP-1<br>(Macrophage)       | 5 μM (on OC<br>cells)       | Exosomes from SK-treated cancer cells reduced IL-10 secretion.                      | [17]      |
| CD8+ T cell proportion              | 4T1 mouse<br>model (spleen) | Not specified               | Increased proportion of CD8+ T cells.                                               | [19][20]  |
| Regulatory T cell proportion        | 4T1 mouse<br>model (spleen) | Not specified               | Reduced proportion of CD25+ Foxp3+ T cells.                                         | [19]      |
| MMP-2 & MMP-9<br>Expression         | Oral Cancer<br>Cells        | Concentration-<br>dependent | Decreased expression levels.                                                        | [6]       |
| CSC Viability & Proliferation       | Prostate CSCs               | Not specified               | Inhibited viability and proliferation.                                              | [26][27]  |
| CSC Migration & Invasion            | Prostate CSCs               | Not specified               | Inhibited<br>migration and<br>invasion.                                             | [26][27]  |
| ABCG2<br>Expression (CSC<br>marker) | Prostate CSCs               | Not specified               | Suppressed expression.                                                              | [26]      |



#### **Key Experimental Protocols for TME Analysis**

Immune Cell Phenotyping by Flow Cytometry

This technique is essential for quantifying different immune cell populations within the TME or lymphoid organs.

- Tissue Processing: Excise tumor or spleen and mechanically dissociate to create a single-cell suspension. For tumors, this often requires enzymatic digestion (e.g., with collagenase/dispase) followed by filtration through a 70 μm cell strainer.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
- Cell Counting and Staining: Count viable cells using a hemocytometer or automated cell counter. Aliquot approximately 1 x 10<sup>6</sup> cells per sample.
- Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
- Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80) and incubate on ice, protected from light.
- Intracellular/Intranuclear Staining (Optional): For markers like FoxP3 (Tregs), first perform surface staining, then fix and permeabilize the cells using a specialized buffer kit before adding the intracellular antibody.
- Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in FACS buffer. Analyze the samples on a multi-color flow cytometer.
- Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to "gate" on specific cell
  populations based on their marker expression (e.g., gate on CD45+ leukocytes, then CD3+ T
  cells, then CD4+ vs. CD8+ subsets) to quantify their relative abundance.[21]





Click to download full resolution via product page

**Caption:** General workflow for quantifying immune cells via flow cytometry.

#### **Conclusion and Future Directions**

Shikonin demonstrates remarkable potential as an anti-cancer agent through its dual action on tumor angiogenesis and the broader tumor microenvironment. Its ability to inhibit multiple, convergent pro-angiogenic signaling pathways (VEGF, HIF- $1\alpha$ , PI3K/Akt) highlights its robust anti-vascular activity.[3][8] Concurrently, its capacity to reprogram the immunosuppressive TME



—by reducing M2 macrophages and bolstering anti-tumor T-cell responses—positions it as a candidate for immunomodulatory therapy.[16][19][21]

Despite these promising preclinical findings, the clinical translation of shikonin faces challenges, primarily its poor water solubility and low bioavailability, which can lead to non-specific toxicity and rapid systemic clearance.[4] Future research is increasingly focused on overcoming these limitations through advanced drug delivery systems. The development of nanotechnology-based formulations, such as nanoparticles, liposomes, and nanogels, aims to enhance tumor-targeted delivery, improve pharmacokinetic profiles, and potentiate shikonin's therapeutic effects.[4][21][24] Further investigation into synergistic combinations with conventional chemotherapeutics, targeted therapies, and immune checkpoint inhibitors is also a critical area of research that could fully unlock the therapeutic potential of this multifaceted natural compound.[1] Preliminary clinical trials have been encouraging, but larger, well-controlled studies are necessary to establish its efficacy and safety in clinical oncology.[1][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Shikonin derivatives for cancer prevention and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Shikonin, an ingredient of Lithospermum erythrorhizon, inhibits angiogenesis in vivo and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 8. Mechanism of inhibition of tumor angiogenesis by β-hydroxyisovalerylshikonin PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin suppresses proliferation and induces cell cycle arrest through the inhibition of hypoxia-inducible factor-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shikonin Suppresses Lymphangiogenesis via NF-κB/HIF-1α Axis Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Effects of Shikonin on HIF-1α/VEGF Signaling Pathway in Mice with Acute Lung Injury Caused by Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shikonin attenuates lung cancer cell adhesion to extracellular matrix and metastasis by inhibiting integrin β1 expression and the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Shaping Polarization Of Tumor-Associated Macrophages In Cancer Immunotherapy [frontiersin.org]
- 16. Shikonin reduces M2 macrophage population in ovarian cancer by repressing exosome production and the exosomal galectin 3-mediated β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shikonin reduces M2 macrophage population in ovarian cancer by repressing exosome production and the exosomal galectin 3-mediated β-catenin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanosized Shikonin Disrupts Tumor-Cell Mismatch Repair and Synergizes with Manganese to Sensitize Squamous Carcinoma to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications | MDPI [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Review projecting shikonin as a therapeutic candidate in female carcinomas: a preclinical perspective PMC [pmc.ncbi.nlm.nih.gov]



- 25. Shikonin suppresses the epithelial-to-mesenchymal transition by downregulating NHE1 in bladder cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 26. e-century.us [e-century.us]
- 27. Shikonin enhances the antitumor effect of cabazitaxel in prostate cancer stem cells and reverses cabazitaxel resistance by inhibiting ABCG2 and ALDH3A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Shikonin's Impact on the Tumor Microenvironment and Angiogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593788#shikonin-s-effect-on-tumor-microenvironment-and-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com